![molecular formula C25H18N4O2 B2868094 N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide CAS No. 921521-81-5](/img/structure/B2868094.png)

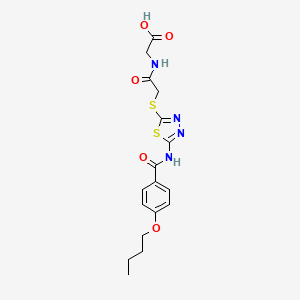

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

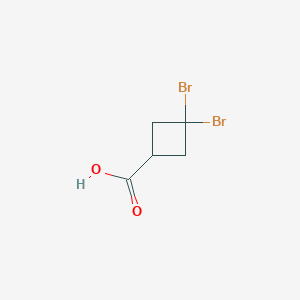

“N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide” is a chemical compound with the molecular formula C27H20N4O2 . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[2,3-d]pyrimidin-5-one core . The compound has a molecular weight of 406.445.Chemical Reactions Analysis

In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Wissenschaftliche Forschungsanwendungen

Angiogenesis Inhibition in Cancer Treatment

N-[4-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide is identified as a potent and selective inhibitor of the human vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase. In studies, these compounds have demonstrated significant potential in inhibiting VEGF-driven angiogenesis in both chamber models and rodent tumor models. This indicates their efficacy in targeting the tumor vasculature, thereby playing a crucial role in the treatment of solid tumors where angiogenesis is a key factor (Bold et al., 2016).

Histone Deacetylase Inhibition for Cancer Therapy

The compound has been investigated as a histone deacetylase (HDAC) inhibitor, with selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations. This inhibition leads to cancer cell proliferation blockage, induction of histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, showing its potential as an anticancer drug (Zhou et al., 2008).

NF-kappaB and AP-1 Gene Expression Inhibition

The compound has been involved in structure-activity relationship studies as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. This research is significant in improving its potential oral bioavailability and understanding its role in gene expression regulation (Palanki et al., 2000).

Anticancer Evaluation

Studies involving this compound have also focused on its anticancer properties. Through synthesis and characterization, it has been evaluated for its in vitro anticancer activity, showing effectiveness against various cancer cell lines (Salahuddin et al., 2014).

CDK2 Inhibition and Anti-Proliferative Activity

Research has shown that derivatives of this compound effectively inhibit the CDK2 enzyme, which plays a critical role in cell cycle regulation. These compounds have demonstrated significant inhibition of various human cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment (Abdel-Rahman et al., 2021).

Application in Polymer Synthesis

This compound has also been used in the synthesis of polyimides and polyamide-imides, indicating its utility in materials science and polymer chemistry. The physical properties of these polymers, including thermal behavior and stability, have been a focus of study, highlighting the compound's versatility beyond biomedical applications (Barikani & Ataei, 1999).

Antidepressant and Nootropic Agent Evaluation

The compound has been synthesized and evaluated for antidepressant activity and nootropic potential. Specific derivatives have shown high activity in these areas, contributing to the development of new central nervous system active agents (Thomas et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

In a series of studies, novel derivatives of this compound have been synthesized and characterized, showing significant anti-angiogenic activity and DNA cleavage abilities. This research underscores the potential of these compounds in cancer therapy by blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Eigenschaften

IUPAC Name |

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2/c1-16-27-23-22(7-4-14-26-23)25(31)29(16)21-12-10-20(11-13-21)28-24(30)19-9-8-17-5-2-3-6-18(17)15-19/h2-15H,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDCOWTZTCGMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol](/img/structure/B2868019.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2868021.png)

![1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868022.png)

![5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2868024.png)

![N-(3-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2868025.png)

![4-(4-Cyclohexylphenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2868028.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868029.png)

![2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2868033.png)